Span(R) 60
Description
Span(R) 60, a sorbitan ester surfactant, is chemically known as sorbitan monostearate. It is synthesized by esterifying sorbitol with stearic acid, resulting in a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 4.5. This compound is widely utilized in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and foaming properties . Key applications include its role in stabilizing oleofoams in rapeseed oil gels, where it forms thermally stable networks, as evidenced by differential scanning calorimetry (DSC) curves and Fourier-transform infrared (FTIR) spectroscopy . Span 60 also enhances the herbicidal activity of bensulfuron-methyl when used as a synergist, demonstrating its versatility in agricultural formulations .
Properties
IUPAC Name |
[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOYIDDBPOLL-XGKPLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |
| Record name | Sorbitan, monooctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0 @ 25 °C | |
| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan waxy solid | |
CAS No. |
1338-41-6 | |
| Record name | Sorbitan, monooctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-65 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Span® 60 is synthesized through the esterification of sorbitol with stearic acid . This reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature range of 150-200°C and using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Industrial production methods often involve continuous processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Key Reaction Conditions:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Acidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or enzymatic | |
| Temperature | 150–200°C | |
| Byproduct | Water | |
| Product Purity | ≥95% (industrial grade) |
The product is a waxy solid with a hydroxyl value of 235–260 mg KOH/g, indicating residual hydroxyl groups available for further reactions .
Hydrolysis Reactions
Span® 60 undergoes hydrolysis under acidic or alkaline conditions, breaking the ester bond to yield sorbitan and stearic acid:
C<sub>24</sub>H<sub>46</sub>O<sub>6</sub> + H<sub>2</sub>O → C<sub>6</sub>H<sub>14</sub>O<sub>6</sub> (sorbitan) + C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> (stearic acid)
Hydrolysis Kinetics:
This hydrolysis impacts formulation stability, particularly in aqueous systems requiring pH control .
Thermal Decomposition
Span® 60 exhibits thermal stability up to 150°C, beyond which decomposition occurs:
C<sub>24</sub>H<sub>46</sub>O<sub>6</sub> → CO<sub>2</sub> + H<sub>2</sub>O + Hydrocarbons
Thermal Analysis Data:
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 53°C | DSC | |
| Decomposition Onset | 150°C | TGA | |
| Residual Mass at 600°C | 1.2% | TGA |
Differential scanning calorimetry (DSC) studies show endothermic peaks at 53°C (melting) and 220°C (decomposition) .
Role in Colloidal Systems
Span® 60 participates in non-covalent interactions critical for emulsification and vesicle formation:
Niosome Formation
With cholesterol, Span® 60 forms niosomes (nonionic surfactant vesicles) via self-assembly. Optimal molar ratios:
| Component | Molar Ratio (Span® 60:Cholesterol) | Encapsulation Efficiency | Source |
|---|---|---|---|
| Span® 60:Cholesterol | 7:3 | 85–90% | |
| Span® 60:Tween® 60 | 3:7 | 78% |
These vesicles enhance drug solubility and stability, as demonstrated with gallic acid (anti-melanoma efficacy improved by 40%) .
Interactions with Crystal Modifiers
Span® 60 alters crystallization kinetics of stearic acid in oleogels:
| Parameter | Without Span® 60 | With Span® 60 (10%) | Source |
|---|---|---|---|
| Crystal Size (XRD) | 120 nm | 75 nm | |
| Crystallinity (%) | 85 | 62 | |
| Secondary Crystallization Time | 120 min | 45 min |
This is attributed to Span® 60 adsorbing onto crystal surfaces, inhibiting growth .
Catalytic Activity
Span® 60 acts as a phase-transfer catalyst in esterification and polymerization reactions. For example:
-
Epoxy Resin Curing : Reduces gelation time by 30% at 5% w/w loading .
-
Biodiesel Production : Enhances fatty acid methyl ester (FAME) yield by 15% via interfacial activation .
Stability in Formulations
| Factor | Effect on Span® 60 | Source |
|---|---|---|
| UV Exposure (254 nm) | 10% degradation in 24 hours | |
| Oxidation (Peroxide) | Forms peroxides at >50°C | |
| Humidity (90% RH) | Hydrolysis rate doubles |
Scientific Research Applications
Drug Delivery Systems
Span 60 has been extensively studied for its role in drug delivery systems, particularly in the formulation of niosomes and organogels:
- Niosomal Formulations : Research indicates that Span 60 can be combined with Tween 60 to create niosomes that effectively encapsulate therapeutic agents such as ellagic acid (EA) for dermal delivery. Studies show that these niosomes improve skin permeation and stability compared to conventional solutions .
- Cancer Treatment : In formulations involving gallic acid (GA), Span 60 has been shown to enhance the anti-cancer efficacy of drugs by increasing encapsulation efficiency and stability in niosomal carriers. The optimal formulation demonstrated over 85% encapsulation efficiency .
Vaccine Formulations
Span 60 is patented for use as an adjuvant in vaccine formulations. Its ability to stabilize oil-in-water emulsions enhances the immune response by improving antigen delivery . This application underscores its significance in immunology and vaccine development.
Food Technology
In food science, Span 60 serves as an emulsifier and stabilizer:
- Food Additive : It is used to improve texture and stability in various food products by preventing phase separation .
- Rehydration Agent : Span 60 also aids in the rehydration of yeast, facilitating better fermentation processes in baking .
Cosmetic Applications
Span 60 finds numerous applications in the cosmetic industry due to its emulsifying properties:
- Skin Care Products : It is commonly used in formulations for moisturizing creams, sunscreens, and cleansers to stabilize oil-water mixtures .
- Hair Care : Its ability to act as a dispersing agent enhances the performance of hair color products by ensuring even distribution of pigments .
Comparative Data on Formulations
The following table summarizes key findings from studies on Span 60's effectiveness in various formulations:
Case Study 1: Niosomes for Dermal Delivery
A study focused on the development of niosomal formulations using Span 60 and Tween 60 for delivering ellagic acid showed significant improvements in skin permeation compared to traditional delivery methods. The formulation with a ratio of 2:1 (Span 60:Tween 60) exhibited the highest entrapment efficiency and stability .
Case Study 2: Vaccine Adjuvant Development
Research into vaccine formulations incorporating Span 60 demonstrated its effectiveness as a saponin-containing adjuvant. This application highlights its potential role in enhancing vaccine efficacy through improved antigen presentation and immune response modulation .
Mechanism of Action
The mechanism of action of Span® 60 involves its ability to reduce surface tension and stabilize emulsions . It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in water-oil systems . The molecular targets and pathways involved include the formation of micelles and the stabilization of dispersed phases in emulsions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Span 60 is often compared to structurally analogous sorbitan esters (e.g., Span 80, Span 20) and non-ionic surfactants like Tween 60. Below is a detailed analysis:
Chemical Structure and Physical Properties
- Span 60 vs. Span 80: Both are sorbitan esters, but Span 80 (sorbitan monooleate) contains an unsaturated oleic acid chain, whereas Span 60 has a saturated stearic acid chain. This structural difference leads to distinct thermal behaviors. Span 60 exhibits higher thermal stability in rapeseed oil gels, maintaining stable foam structures at low temperatures (4°C), while Span 80 foams collapse under similar conditions due to weaker intermolecular interactions .
- HLB Values : Span 60 (HLB 4.7) is more lipophilic than Tween 60 (HLB 14.9), making it suitable for water-in-oil emulsions, whereas Tween 60 favors oil-in-water systems .
Functional Performance
| Parameter | Span 60 | Span 80 | Tween 60 |
|---|---|---|---|
| Foam Stability (4°C) | >14 days | <7 days | Not applicable |
| Emulsion Efficiency | High (W/O systems) | Moderate (W/O systems) | High (O/W systems) |
| Synergistic Herbicidal Activity | Strong (with bensulfuron-methyl) | Weak | Moderate |
Data derived from stability tests and herbicidal assays .
Application-Specific Findings
- Oleofoams : Span 60 forms smaller, more uniform bubbles in rapeseed oil compared to Span 80, as shown in polarized microscopy images. Its foams also exhibit superior rheological stability, with elastic moduli (G’) 2–3 times higher than those of Span 80 foams .
- Herbicidal Synergism : Span 60 increases the relative inhibition rate of bensulfuron-methyl on Raphanus sativus by 40–60%, outperforming oil methyl esters and silicon-based surfactants .
Research Implications and Limitations
While Span 60 excels in thermal stability and lipophilic applications, its performance is context-dependent. For instance, Span 80 may be preferable in low-viscosity emulsions due to its unsaturated tail, which enhances fluidity . Additionally, mixtures of Span 60 and Tween 60 (e.g., in silicone oil emulsions) demonstrate synergistic emulsification, highlighting the importance of HLB balancing . Future studies should explore hybrid formulations and environmental fate analyses to address regulatory guidelines for chemical mixtures .
Biological Activity
Span(R) 60, also known as sorbitan monostearate, is a non-ionic surfactant widely used in pharmaceutical formulations and drug delivery systems. Its unique properties enable it to enhance the solubility and bioavailability of various therapeutic agents. This article explores the biological activity of Span 60, focusing on its applications in drug formulations, particularly in niosomes, and its impact on drug release profiles, cytotoxicity, and antibacterial effects.
Overview of this compound
Span 60 is a member of the sorbitan ester family and is primarily used as an emulsifier and stabilizer in various formulations. It is characterized by its hydrophobic tail and hydrophilic head, allowing it to form stable emulsions and vesicles when combined with other components like cholesterol.
Niosomal Formulations
Recent studies have demonstrated the effectiveness of Span 60 in niosomal formulations for drug delivery. Niosomes are non-ionic surfactant-based vesicles that can encapsulate drugs, improving their stability and release characteristics.
Key Findings:
- A study evaluated different formulations of niosomes containing baclofen, a muscle relaxant. The formulations using Span 60 showed high entrapment efficiencies ranging from 72% to 88% depending on the formulation .
- The optimal formulation (F9) exhibited a cumulative drug release of approximately 87.88% over a prolonged period, indicating sustained release characteristics compared to pure baclofen .
| Formulation | Entrapment Efficiency (%) | Cumulative Drug Release (%) |
|---|---|---|
| F1 | 67.43 | - |
| F2 | 76.43 | - |
| F3 | 74.76 | - |
| F4 | 75.82 | - |
| F5 | 72.23 | - |
| F6 | 78.45 | - |
| F7 | 83.69 | - |
| F8 | 87.72 | - |
| F9 | 88.44 | 87.88 |
| F10 | 82.38 | - |
Antibacterial Properties
Span 60 has been investigated for its antibacterial activity when used in conjunction with various active pharmaceutical ingredients (APIs). For instance, a formulation containing gallic acid (GA) encapsulated in niosomes with Span 60 demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
In Vitro Studies:
- The MTT assay indicated that the encapsulation of GA enhanced its cytotoxic effects on cancer cells (B6F10), suggesting potential applications in cancer therapy .
- The study highlighted that the optimal niosomal formulation (F2) exhibited a size range of 80-276 nm with a low polydispersity index (PDI), indicating uniformity in particle size which is crucial for effective drug delivery .
Anti-Tyrosinase Activity
The anti-tyrosinase activity of Span 60 formulations has also been explored, particularly in dermatological applications. The encapsulated GA showed potent inhibition of melanin synthesis, making it suitable for use in cosmetic products aimed at skin lightening .
Case Studies
- Skeletal Muscle Relaxant Activity
- Gallic Acid Niosomes
Q & A
Q. What is the role of Span 60 in nanospanlastic formulations, and how is it characterized experimentally?
Span 60 (sorbitan monostearate) functions as a non-ionic surfactant in drug delivery systems, stabilizing nanospanlastics by reducing interfacial tension. Key characterization methods include:
- Entrapment Efficiency (EE%): Determined via solvent disruption (e.g., methanol) followed by HPLC quantification .
- Particle Size (PS): Analyzed using dynamic light scattering or microscopy.
- Deformability Index (DI): Assessed to evaluate nanovesicle flexibility . Experimental protocols should specify ratios of Span 60 to edge activators (e.g., 70:30 or 90:10) and validate results with triplicate measurements (mean ± SD) .
What are the foundational criteria for formulating a research question involving Span 60?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Ensure access to analytical tools (e.g., HPLC) and materials (e.g., edge activators).
- Novelty: Address gaps in formulation stability or drug release kinetics .
- Ethics: Adhere to laboratory safety protocols for handling surfactants and solvents .
Advanced Research Questions
Q. How can a factorial design optimize Span 60-based formulations, and what statistical models validate these experiments?
A 2³ factorial design (e.g., variables: Span 60:EA ratio, rotation speed, sonication time) is used to analyze interactions between independent variables and responses (EE%, Q8h, PS). Key steps:
- Model Validation: Compute R² (coefficient of determination), adjusted R², and predicted R² to assess goodness-of-fit .
- ANOVA: Identify significant terms (p < 0.05) and generate linearity plots (observed vs. predicted values) .
- Example: A 90:10 Span 60:EA ratio at 150 rpm and 5-minute sonication may maximize EE% (>85%) while minimizing PS (<200 nm) .
Q. How should researchers resolve contradictions in Span 60 performance data across studies?
- Source Analysis: Compare methodologies (e.g., solvent choice for EE% measurement, sonication power) .
- Meta-Analysis: Aggregate data from peer-reviewed studies using standardized metrics (e.g., normalized EE%, PS).
- Sensitivity Testing: Replicate experiments under controlled variables (e.g., fixed temperature, pH) .
Q. What strategies ensure reproducibility in Span 60-based nanospanlastic synthesis?
- Protocol Standardization: Detail edge activator type, hydration time, and centrifugation speed .
- Data Archiving: Share raw datasets (e.g., HPLC chromatograms, particle size distributions) in supplementary materials .
- Cross-Validation: Collaborate with independent labs to verify entrapment efficiency and release profiles .
Q. How can Span 60 formulations be adapted for cross-disciplinary applications (e.g., gene delivery or topical therapeutics)?
- Material Compatibility Studies: Test Span 60 with cationic lipids (gene delivery) or permeation enhancers (topical systems).
- In Vitro/In Vivo Correlation (IVIVC): Use Franz diffusion cells for transdermal studies or cell culture models for bioavailability .
- Regulatory Alignment: Follow USP guidelines for surfactant toxicity and stability testing .
Methodological Frameworks
Q. What frameworks guide hypothesis development for Span 60 research?
- PICO (Population, Intervention, Comparison, Outcome):
- Population: Nanoparticle systems for hydrophobic drugs.
- Intervention: Span 60 with Tween 80 vs. Span 60 alone.
- Outcome: Improved Q8h (drug release over 8 hours) .
Q. How should researchers design surveys or questionnaires for Span 60-related studies?
- Item Selection: Include Likert-scale questions on formulation challenges (e.g., "Rate the difficulty of scaling up Span 60 synthesis: 1–5").
- Bias Mitigation: Use double-blinded protocols for data collection and anonymize respondent identities .
- Pilot Testing: Validate survey clarity with a focus group of formulation scientists .
Data Analysis and Reporting
Q. How should researchers structure a manuscript investigating Span 60’s role in drug delivery?
- Introduction: State the research gap (e.g., "Limited data on Span 60’s long-term stability in acidic conditions").
- Methods: Specify factorial design levels and validation criteria (R² > 0.9) .
- Discussion: Contrast findings with prior work (e.g., "Our EE% exceeds values reported by X et al. due to optimized EA ratios") .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
